molecular formula C8H9F3N2 B3375092 N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine CAS No. 1060810-91-4

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B3375092
CAS No.: 1060810-91-4
M. Wt: 190.17
InChI Key: IGLWJWFLOBKURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine (CAS 1060810-91-4) is a high-value chemical building block recognized for its role in advanced medicinal chemistry research, particularly in the development of novel therapeutic agents. Its molecular formula is C 8 H 9 F 3 N 2 , with a molecular weight of 190.17 g/mol . This compound is part of the pyridine-2-methylamine class of derivatives, which have been identified through structure-based drug design as a promising scaffold for potent antitubercular agents targeting Mycobacterium tuberculosis . The mechanism of action for this class is associated with the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial inner membrane transporter responsible for shuttling mycolic acids to the cell envelope, a process essential for bacterial viability . Compounds based on this core structure have demonstrated exceptional potency against drug-sensitive H37Rv strains of M. tuberculosis (with MIC values as low as 0.016 μg/mL) and maintain high activity against clinically isolated Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR-TB) strains . The nitrogen atom in its structure is critical for forming a key hydrogen bond interaction within the MmpL3 binding pocket, while the trifluoromethyl group contributes to its pharmacodynamic properties . For R&D purposes, this compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-7(13-6)8(9,10)11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLWJWFLOBKURR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743493
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-91-4
Record name N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the development of materials with enhanced chemical and physical properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism by which N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the CF₃ group on the pyridine ring significantly influences electronic properties and intermolecular interactions. Key comparisons include:

Compound Name CF₃ Position Key Differences Reference
(4-(Trifluoromethyl)pyridin-2-yl)methanamine 4 CF₃ at 4-position alters electron density, potentially reducing steric hindrance compared to 6-CF₃
N-Methyl-1-[3-(trifluoromethyl)pyridin-2-yl]methanamine 3 3-CF₃ introduces steric constraints near the amine group, affecting binding interactions
[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine 6 (Cl), 4 (CF₃) Chlorine at 6-position increases polarity but reduces lipophilicity compared to CF₃
  • Impact of CF₃ Position : The 6-CF₃ group in the target compound creates a strong electron-withdrawing effect, stabilizing the pyridine ring and enhancing resistance to oxidative degradation compared to 3- or 4-CF₃ analogues .

Physicochemical Properties

Property Target Compound 2-MePic (n-Methyl-1-(pyridin-2-yl)methanamine) [6-Chloro-4-CF₃ Analogue]
Molecular Weight ~206.17 g/mol (C₈H₉F₃N₂) 136.19 g/mol 210.59 g/mol
Solubility Likely low (hydrophobic CF₃) Higher (no CF₃) Moderate (Cl increases polarity)
LogP (Predicted) ~1.8 ~0.5 ~2.1
  • CF₃ vs.
  • Amine Functionalization : The methylamine group in the target compound may enhance solubility in polar solvents compared to bulkier N,N-dimethyl derivatives .

Structural Analogues and Functional Groups

  • 2-MePic : A simpler analogue lacking the CF₃ group. Used in CO₂ absorption studies, where amine-pyridine interactions facilitate gas capture . The target’s CF₃ group may sterically hinder such applications but improve thermal stability.
  • Imidazopyridine Derivatives : N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine demonstrates how aryl substitutions enhance antimicrobial activity . The target compound’s pyridine core may offer synthetic versatility for further derivatization.

Biological Activity

N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

This compound contains a trifluoromethyl group attached to a pyridine ring, which significantly influences its lipophilicity and solubility in organic solvents. This lipophilicity enhances the compound's ability to interact with biological macromolecules, facilitating binding to hydrophobic regions of proteins and enzymes.

The mechanism of action for this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt cellular processes and modulate metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that affect cellular responses.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have reported that related pyridine derivatives demonstrate selective antibacterial properties against Gram-positive bacteria, indicating potential use in treating infections .
  • Anticancer Properties : The compound's structural features suggest potential antiproliferative effects against cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer models .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antiviral Activity : A study indicated that certain pyridine derivatives exhibited strong antiviral activity against influenza viruses, demonstrating their potential as therapeutic agents in viral infections .
  • Anticancer Efficacy : Research on related compounds showed potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .
  • Safety Profiles : Toxicity studies conducted on related compounds revealed favorable safety profiles with minimal adverse effects at therapeutic doses in animal models, supporting their further development for clinical use .

Synthesis of this compound

The synthesis typically involves multi-step organic reactions that yield the desired compound efficiently. The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall reactivity of the compound, allowing for better interaction with biological targets.

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialSelective antibacterial activity against Gram-positive bacteria
AntiviralStrong antiviral effects against influenza viruses
AnticancerInhibitory effects on cancer cell proliferation
Safety ProfileFavorable toxicity results in animal studies

Q & A

Basic: What synthetic routes are recommended for preparing N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine, and what reaction conditions are critical?

Methodological Answer:

  • Key Steps :
    • Pyridine Core Functionalization : Introduce the trifluoromethyl group at the 6-position of pyridine via nucleophilic substitution or cross-coupling reactions using catalysts like Pd(PPh₃)₄ .
    • Methanamine Attachment : React the pyridine derivative with methylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .
    • Critical Conditions : Use anhydrous solvents to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
  • Optimization : Adjust pH (7–9) to favor amine coupling and prevent byproduct formation .

Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring structure and N-methyl group (δ ~2.3 ppm for CH₃N) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~206.15 g/mol) and isotopic patterns for fluorine .
  • IR Spectroscopy : Identify C-F stretches (~1100 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) .

Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effects : The -CF₃ group decreases electron density on the pyridine ring, enhancing electrophilic substitution resistance. Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials .
  • Reactivity Impact : Compare with non-fluorinated analogs (e.g., methyl or ethyl derivatives) in nucleophilic attacks or oxidation reactions. The -CF₃ group stabilizes intermediates in SNAr reactions .
  • Experimental Validation : Perform Hammett studies to quantify substituent effects .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Purity Checks : Use HPLC (≥97% purity) to rule out impurities affecting activity .
  • Dose-Response Curves : Compare EC₅₀ values across studies; statistical tools (e.g., ANOVA) identify outliers .
  • Meta-Analysis : Cross-reference PubChem bioactivity data with in-house assays .

Advanced: What experimental designs are optimal for studying stability under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~260 nm for pyridine) .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated aging studies (40–60°C) predict shelf life .
  • HPLC-MS : Identify degradation products (e.g., oxidized amines or hydrolyzed pyridine) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Store in airtight containers at –20°C, away from light and moisture .

Advanced: How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The trifluoromethyl group may enhance hydrophobic interactions .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • QSAR Models : Corrogate substituent effects (e.g., -CF₃ vs. -Cl) on bioactivity .

Basic: What solvents and reaction media are compatible with this compound?

Methodological Answer:

  • Polar Solvents : DMSO, DMF, and methanol dissolve the compound but may react at high temperatures .
  • Non-Polar Media : Use dichloromethane or THF for Friedel-Crafts-like reactions .
  • Aqueous Compatibility : Limited solubility in water; use surfactants (e.g., Tween-80) for biological assays .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Catalyst Recycling : Optimize Pd-catalyzed steps for turnover numbers >100 .
  • Flow Chemistry : Improve yield and reduce reaction time for amination steps .
  • Byproduct Management : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .

Advanced: How does the compound’s logP value affect its pharmacokinetic profile?

Methodological Answer:

  • logP Calculation : Estimate via HPLC retention times or software (e.g., ChemAxon). The -CF₃ group increases lipophilicity (logP ~2.1) .
  • Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
  • Metabolism Studies : Incubate with liver microsomes to identify CYP450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.